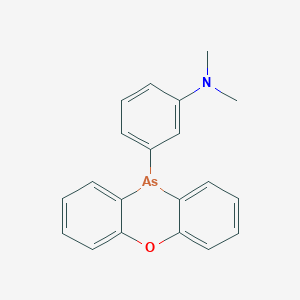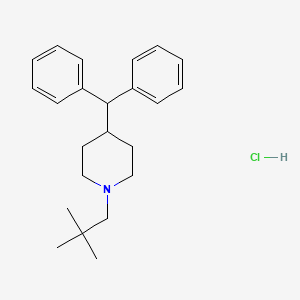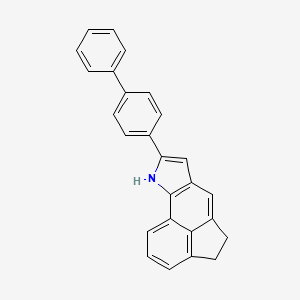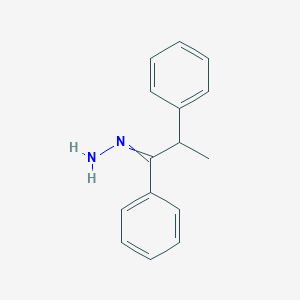
(1,2-Diphenylpropylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Diphenylpropylidene)hydrazine is an organic compound with the molecular formula C15H16N2 It is a derivative of hydrazine, characterized by the presence of two phenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylpropylidene)hydrazine typically involves the reaction of hydrazine with a suitable precursor, such as a ketone or aldehyde. One common method is the reaction of acetophenone with hydrazine under reflux conditions in the presence of a catalyst like glacial acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic and reactive nature of hydrazine and its derivatives.
Chemical Reactions Analysis
Types of Reactions
(1,2-Diphenylpropylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like nitric acid or permanganate to form corresponding oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, silver nitrate, and permanganate for oxidation, and hydrazine for reduction. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
(1,2-Diphenylpropylidene)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,2-Diphenylpropylidene)hydrazine involves its interaction with molecular targets through nucleophilic addition reactions. The compound can form hydrazones by reacting with carbonyl groups, which can then undergo further transformations. This mechanism is utilized in various synthetic processes, including the Wolff-Kishner reduction, where hydrazones are converted to alkanes under basic conditions and heat .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylhydrazine: Another related compound with similar chemical properties.
Uniqueness
(1,2-Diphenylpropylidene)hydrazine is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable hydrazones and participate in various chemical reactions makes it a valuable compound in research and industry.
Properties
CAS No. |
50462-63-0 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,2-diphenylpropylidenehydrazine |
InChI |
InChI=1S/C15H16N2/c1-12(13-8-4-2-5-9-13)15(17-16)14-10-6-3-7-11-14/h2-12H,16H2,1H3 |
InChI Key |
MFCJCXCCITXIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



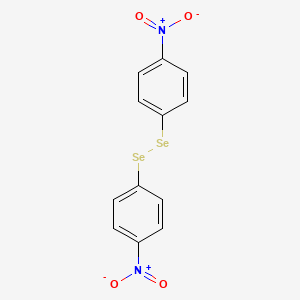
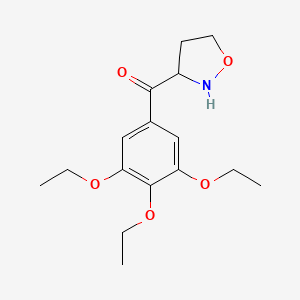
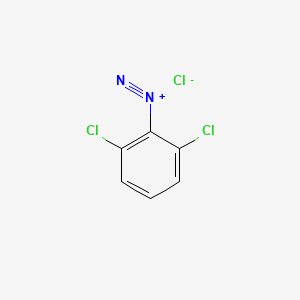
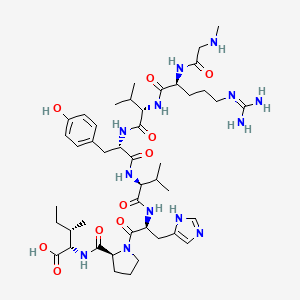
![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)
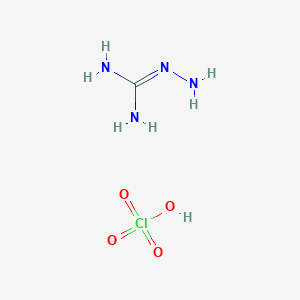
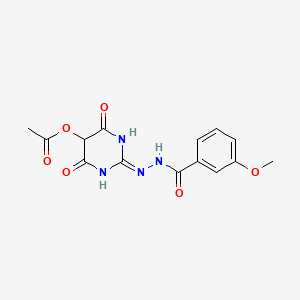
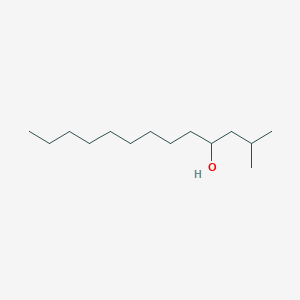

![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
